4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride

Vue d'ensemble

Description

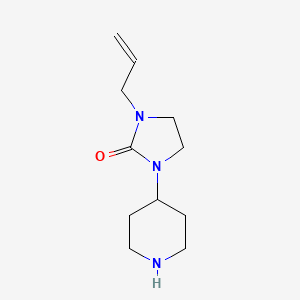

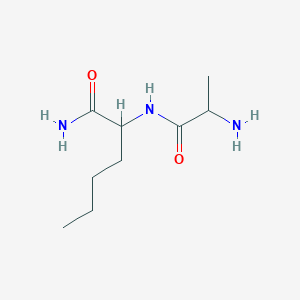

4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride is a chemical compound with the molecular formula ClC6H4NHNH2 · HCl . It is used as a pharmaceutical intermediate . The compound is a white to light yellow to light red powder .

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride involves several steps . Initially, under acidic conditions, a sodium nitrite aqueous solution is added dropwise into 4-chloroaniline to perform a diazo reaction and generate a diazo salt . This is followed by adding an ammonium sulfite aqueous solution into the diazo salt solution at room temperature, heating it to 50-60°C, and maintaining the temperature for 3-4 hours . Finally, a hydrochloric acid solution is added dropwise into the solution obtained from the previous step at 50-70°C, the temperature is maintained for 1-2 hours, and then the temperature is reduced. The product is then filtered, washed, and dried to obtain the finished product .Physical And Chemical Properties Analysis

4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride is a solid at 20°C . It is soluble in methanol . The compound has a molecular weight of 179.05 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The chemical synthesis and molecular structure of related hydrazinopyrimidine derivatives have been extensively studied. For instance, Erkin and Krutikov (2011) explored the synthesis of 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines, involving reactions of 2-hydrazinopyrimidine hydrochlorides, which is structurally similar to 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride (Erkin & Krutikov, 2011).

Antimicrobial Properties

- The compound has been used in the synthesis of various derivatives with potential antimicrobial properties. Abdelghani et al. (2017) synthesized derivatives from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which included reactions with hydrazine hydrate, indicating antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

Antitumoral and Anticoccidial Activities

- Some derivatives of hydrazinopyrimidine have shown potential in antitumoral and anticoccidial activities. For example, Shibamoto and Nishimura (1986) synthesized 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines, demonstrating anticoccidial activity (Shibamoto & Nishimura, 1986). Additionally, Awadallah et al. (2013) reported the synthesis of dihydropyrimidine-based compounds bearing pyrazoline moiety, exhibiting antiproliferative activity against various cancer cell lines (Awadallah et al., 2013).

Synthesis of Other Heterocyclic Compounds

- The synthesis of diverse heterocyclic compounds using 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride as a starting material has been a key area of interest. For example, research by El-Reedy et al. (1989) on azolopyrimidines and pyrimidoquinazolines from 4-chloropyrimidines highlights the versatility of such compounds in chemical synthesis (El-Reedy et al., 1989).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that hydrazine-coupled pyrazole derivatives, which are structurally similar to this compound, have shown potent antileishmanial and antimalarial activities .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its targets to induce changes that inhibit the growth or proliferation of certain pathogens .

Biochemical Pathways

Similar compounds have been found to interfere with the life cycle of pathogens, disrupting their ability to proliferate and survive .

Result of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may have a significant impact on the cellular processes of these pathogens .

Propriétés

IUPAC Name |

[4-(4-chlorophenyl)pyrimidin-2-yl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4.ClH/c11-8-3-1-7(2-4-8)9-5-6-13-10(14-9)15-12;/h1-6H,12H2,(H,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWCORVHNQPLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)